2-(4-Chlorophenyl)-6-ethylindolizine
Description
2-(4-Chlorophenyl)-6-ethylindolizine (CAS: Not explicitly listed in evidence, referred to as QA-1145 in commercial catalogs ) is an indolizine derivative characterized by a bicyclic heteroaromatic core fused with a pyridine ring. The molecule features a 4-chlorophenyl substituent at position 2 and an ethyl group at position 4.
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-ethylindolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN/c1-2-12-3-8-16-9-14(11-18(16)10-12)13-4-6-15(17)7-5-13/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUHHAOCLNBUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C=C(C=C2C=C1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-ethylindolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-ethylindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indolizine ring, especially at positions activated by the electron-donating ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indolizine derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-6-ethylindolizine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-ethylindolizine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations :
- Core Structure Influence : Indolizine derivatives (e.g., QA-1145 and QA-0452) exhibit planar aromatic systems suitable for π-π stacking in enzyme binding pockets, whereas imidazo[1,2-a]pyridine (HC-2049) and pyrrolizine derivatives (e.g., ) introduce additional nitrogen atoms or fused rings, altering electronic properties and solubility .
- In contrast, the ester group in the imidazole derivative from contributes to its sirtuin inhibitory activity by mimicking nicotinamide adenine dinucleotide (NAD+) binding.
Table 2: Activity Profiles of Chlorophenyl-Containing Heterocycles
Key Insights :
- Anticancer Potential: The imidazole derivative from showed strong sirtuin inhibition (Glide score: −9.2 kcal/mol), a mechanism relevant in non-small cell lung cancer (NSCLC). QA-1145’s indolizine core may similarly target epigenetic regulators but lacks direct evidence.
- Agrochemical Utility : Pyridine-thioacetamide derivatives () demonstrated insecticidal efficacy against Aphis craccivora (LC₅₀: 0.02 μg/mL), outperforming acetamiprid. QA-1145’s ethyl group could modulate bioactivity in analogous applications.
Biological Activity
2-(4-Chlorophenyl)-6-ethylindolizine is a synthetic compound belonging to the indolizine class, which has garnered attention for its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other therapeutic properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 255.74 g/mol. The compound features a chlorophenyl group and an ethyl substituent on the indolizine core, which is crucial for its biological activity.
Antibacterial Activity
Indolizines, including this compound, have shown promising antibacterial properties. A study evaluating various indolizine derivatives demonstrated that several exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The minimum inhibitory concentrations (MIC) for these compounds ranged from 4 to 32 µg/mL against susceptible strains, indicating significant antibacterial potential .
Anticancer Activity
Indolizines have also been investigated for their anticancer properties. Research has indicated that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain derivatives have shown effectiveness against breast cancer and leukemia cells through mechanisms involving cell cycle arrest and apoptosis induction .
Anti-inflammatory and Other Activities
In addition to their antibacterial and anticancer effects, indolizines are recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Furthermore, these compounds exhibit antioxidant activity, which contributes to their therapeutic efficacy in various disease models.
Case Study: Antitubercular Activity
A specific study focused on the antitubercular activity of indolizine derivatives, including this compound. The research found that several synthesized compounds were effective against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MTB), with MIC values ranging from 16 to 64 µg/mL . Molecular docking studies identified potential targets such as enoyl-acyl carrier protein reductase (InhA), which is critical in fatty acid biosynthesis in MTB.
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
